Cholesteryl-6-pyrenylhexanoate
Overview
Description
Cholesteryl-6-pyrenylhexanoate is a fluorescent cholesteryl ester analogue. It is known for its unique structure, which combines a cholesterol backbone with a pyrene moiety attached via a hexanoate linker. This compound is primarily used in biochemical and biophysical studies due to its fluorescent properties, which make it an excellent probe for studying lipid environments and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl-6-pyrenylhexanoate typically involves the esterification of cholesteryl with 6-pyrenylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl-6-pyrenylhexanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced, although this is less common due to the stability of the pyrene and cholesteryl structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced cholesteryl derivatives.
Substitution: Cholesteryl and 6-pyrenylhexanoic acid.
Scientific Research Applications
Cholesteryl-6-pyrenylhexanoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid environments and dynamics in various chemical systems.
Biology: Employed in the study of lipid peroxidation and membrane dynamics in biological membranes.
Industry: Applied in the development of fluorescent markers and sensors for various industrial applications.
Mechanism of Action
Cholesteryl-6-pyrenylhexanoate exerts its effects primarily through its fluorescent properties. The pyrene moiety allows the compound to act as a probe, emitting fluorescence when exposed to specific wavelengths of light. This fluorescence can be used to monitor the behavior and interactions of lipids in various environments. The compound targets lipid membranes and can be used to study processes such as lipid peroxidation and membrane fluidity .
Comparison with Similar Compounds
Cholesteryl-4-pyrenylbutanoate: Another cholesteryl ester with a shorter linker and similar fluorescent properties.
Cholesteryl-10-pyrenyldecanoate: A cholesteryl ester with a longer linker, providing different spatial properties for studying lipid environments.
Uniqueness: Cholesteryl-6-pyrenylhexanoate is unique due to its specific linker length, which provides an optimal balance between flexibility and rigidity. This makes it particularly useful for studying lipid dynamics in various environments. Its fluorescent properties also make it a valuable tool for biochemical and biophysical research .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVQIYIXJZCDI-UCVGMQCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914263 | |
Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96886-70-3 | |
Record name | Cholesteryl-6-pyrenylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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